rac Felodipine-d8
Description
Significance of Deuterium (B1214612) Substitution in Pharmacological and Toxicological Investigations
The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug. nih.gov This phenomenon is primarily due to the Deuterium Kinetic Isotope Effect (KIE) . nih.gov The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break. dovepress.commusechem.com Since many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds, deuteration at these metabolic "soft spots" can slow down the rate of metabolism. nih.gov
This metabolic deceleration has several important implications for research:
Prolonged Half-life: By reducing the rate of clearance, deuteration can extend a drug's half-life, leading to increased systemic exposure. dovepress.com
Altered Metabolite Profile: It can shift metabolism away from certain pathways, potentially reducing the formation of toxic or unwanted metabolites. nih.govnih.gov
Increased Bioavailability: For drugs with a significant first-pass effect (extensive metabolism in the liver before reaching systemic circulation), deuteration can decrease this initial breakdown, thereby increasing the amount of active drug that reaches the bloodstream.
Stabilization of Chiral Centers: In chiral drugs, deuterium substitution at or near the stereocenter can reduce the rate of interconversion between enantiomers, allowing for the study of a single, more stable stereoisomer.
These effects make deuterated compounds invaluable for elucidating metabolic pathways and understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. assumption.edu
Rationale for the Synthesis and Application of Deuterated Felodipine (B1672334) Analogues
The primary and most critical application of deuterated Felodipine, such as rac Felodipine-d8, is its use as an internal standard in quantitative bioanalytical assays. clearsynth.comhexonsynth.com In techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known quantity to samples being analyzed. tandfonline.com
The ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample extraction, purification, and analysis, but is distinguishable by the detector. Deuterated analogues like this compound are perfect for this role because:
Similar Physicochemical Properties: They have nearly identical chemical and physical properties to the non-deuterated Felodipine, ensuring they are processed similarly during the analytical workflow. bioscientia.de
Distinct Mass: The key difference is their higher molecular weight, which allows a mass spectrometer to easily differentiate between the deuterated standard and the native drug. tandfonline.com
This allows for highly accurate and precise quantification of Felodipine concentrations in biological matrices such as plasma or urine. tandfonline.comnih.gov Such precise measurement is fundamental for pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and eliminated by the body. tandfonline.com For instance, research on Felodipine's enantiomers (its non-superimposable mirror-image forms, (R)- and (S)-felodipine) utilized a deuterated analogue to simultaneously measure the plasma concentrations of both forms and their metabolites, providing insights into the drug's stereoselective disposition. tandfonline.comcapes.gov.br
Overview of Current Challenges and Opportunities in Deuterated Pharmaceutical Research
The field of deuterated pharmaceuticals, while promising, faces both hurdles and significant opportunities.
Challenges:
Synthesis Complexity: The precise and reproducible introduction of deuterium atoms into specific molecular positions can be synthetically challenging and costly. musechem.comglobenewswire.com
Metabolic Switching: Slowing metabolism at one site can sometimes redirect it to other, potentially unpredicted, pathways, a phenomenon known as metabolic shunting. This can sometimes lead to the formation of new metabolites that must be characterized. musechem.com
Regulatory Pathway: While the FDA has approved deuterated drugs, such as deutetrabenazine, the regulatory pathway for these "new molecular entities" requires extensive evaluation to prove their own safety and efficacy profile, distinct from the original drug. nih.gov
Opportunities:
Improved Therapeutics ("Heavy Drugs"): The primary opportunity lies in creating superior versions of existing drugs. By strategically deuterating a molecule, developers can improve its pharmacokinetic profile, potentially leading to lower or less frequent dosing, improved patient compliance, and a better safety profile by reducing toxic metabolites. nih.govnih.gov
Rescuing Failed Candidates: Deuteration offers a strategy to revive drug candidates that may have failed in clinical trials due to poor pharmacokinetic properties. globenewswire.com
Intellectual Property: Deuterated versions of existing drugs can often be patented as new molecular entities, providing a new period of market exclusivity. assumption.eduscispace.com
The growing interest is evidenced by a robust pipeline of deuterated drugs in clinical trials and increasing R&D investment from pharmaceutical companies. globenewswire.com
Scope and Objectives of Academic Research on this compound
Academic and industrial research involving this compound is sharply focused on its role as an analytical tool. The principal objective is to serve as a reliable internal standard for the bioanalysis of Felodipine. clearsynth.comhexonsynth.com
Specific research objectives where this compound is employed include:
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) parameters of Felodipine in preclinical and clinical studies. tandfonline.comnih.gov
Stereoselectivity Studies: Investigating potential differences in the pharmacokinetics of Felodipine's individual enantiomers, as was done in studies using a pseudoracemic mixture of deuterated (S)-felodipine and unlabeled (R)-felodipine. tandfonline.comcapes.gov.br
Metabolite Identification: Aiding in the structural elucidation of Felodipine's metabolites. nih.gov
Drug-Drug Interaction (DDI) Studies: Felodipine is a known substrate for the CYP3A4 enzyme. Accurate quantification, facilitated by deuterated standards, is crucial when studying how co-administered drugs might inhibit or induce this enzyme, thereby altering Felodipine levels. researchgate.net
In essence, the scope of research on this compound is not to investigate it as a therapeutic agent itself, but to leverage its isotopic properties to enable precise and accurate research on the parent compound, Felodipine.
Data Tables
Table 1: Comparison of Physicochemical Properties
| Property | Hydrogen (Protium) | Deuterium |
|---|---|---|
| Symbol | H | D or ²H |
| Protons | 1 | 1 |
| Neutrons | 0 | 1 |
| Atomic Mass (approx.) | 1 amu | 2 amu |
| Bond Type | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) |
| Bond Strength | Weaker | Stronger (6-10 times more stable) dovepress.cominformaticsjournals.co.in |
| Isotopic Nature | Stable | Stable, Non-Radioactive |
Table 2: Applications of Deuterium Labeling in Pharmaceutical Research
| Application Area | Description | Research Benefit |
|---|---|---|
| Internal Standards | Use in mass spectrometry to accurately quantify the non-labeled drug in biological samples. | Enables precise pharmacokinetic and bioavailability studies. clearsynth.comtandfonline.com |
| Metabolic Pathway ID | Tracing the fate of a drug through the body to identify how and where it is metabolized. | Elucidates formation of active or toxic metabolites. assumption.eduwiseguyreports.com |
| Pharmacokinetic Modification | Creating new drug candidates ("heavy drugs") with slower metabolism. | Can lead to lower dosing, reduced side effects, and improved efficacy. nih.govnih.gov |
| Mechanistic Studies | Investigating the specific steps of enzymatic reactions by observing the kinetic isotope effect. | Provides fundamental understanding of drug-enzyme interactions. nih.govwikipedia.org |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| (R)-felodipine |
| (S)-felodipine |
| Deucravacitinib |
| Deutetrabenazine |
| Felodipine |
| Nifedipine |
| This compound |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19Cl2NO4 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-O-(1,1,2,2,2-pentadeuterioethyl) 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i1D3,4D3,5D2 |
InChI Key |
RZTAMFZIAATZDJ-GCWKZCQISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])[2H])C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Rac Felodipine D8
Strategies for Deuterium (B1214612) Incorporation in Dihydropyridine (B1217469) Systems
The introduction of deuterium into dihydropyridine systems can be achieved through various strategic approaches, each offering different levels of control over the position and orientation of the deuterium atoms. These methods range from direct exchange reactions on a pre-existing molecular framework to the construction of the ring with already deuterated building blocks.
Regioselectivity—the control of where a reaction occurs on a molecule—is paramount in the synthesis of specifically labeled compounds like Felodipine-d8. While general methods like catalytic reduction of pyridine (B92270) precursors with deuterium gas (D₂) often result in poor regioselectivity, more advanced techniques offer precise control. nih.gov
One sophisticated strategy involves the use of metal complexes to direct the addition of deuteride (B1239839) (D⁻). For instance, a tungsten-complexed pyridinium (B92312) salt can be treated in a stepwise manner with hydride (H⁻) or deuteride (D⁻) and a proton (H⁺) or deuteron (B1233211) (D⁺). nih.gov This methodology allows for the highly selective incorporation of deuterium at specific positions of the ring system by controlling the sequence and type of isotopic reagent used. nih.gov This approach contrasts with less selective methods, such as H/D exchange on the final molecule, where controlling the exact location of deuterium incorporation can be challenging. youtube.com
Key Research Findings on Regioselective Deuteration:
| Method | Description | Selectivity | Reference |
| Metal-Complex Guided Synthesis | Stepwise addition of H⁻/D⁻ and H⁺/D⁺ to a tungsten-complexed pyridinium salt. | High regioselectivity, allowing for precise placement of deuterium. | nih.gov |
| Catalytic Hydrogen Isotope Exchange | Use of heterogeneous catalysts (e.g., Platinum, Palladium) with a deuterium source like D₂O. | Selectivity can be tuned (e.g., Platinum favors aromatic positions, Palladium favors aliphatic), but complete control can be difficult. | youtube.com |
| Reduction of Pyridines | Catalytic reduction using deuterium gas (D₂) or other deuteride sources. | Often suffers from poor regioselectivity and potential over-deuteration. | nih.gov |
Stereoselectivity, the control over the three-dimensional arrangement of atoms, is crucial when deuterating molecules with chiral centers, such as the C4 position in the Felodipine (B1672334) core. The method of deuterium incorporation can significantly influence the stereochemical outcome.
Methodologies that employ metal complexes not only control regioselectivity but can also offer high stereoselectivity. For example, the addition of a deuteride to a tungsten-complexed intermediate has been shown to occur anti to the metal, resulting in a specific stereoisomer. nih.gov This level of control is essential for synthesizing specific stereoisotopomers for advanced biological studies. Conventional methods often lack this stereocontrol, leading to a mixture of diastereomers that can be difficult to separate. nih.gov The enantioselective synthesis of 1,4-dihydropyridines can also be achieved using organocatalytic approaches, which could be adapted for stereoselective deuteration by using deuterated pronucleophiles. rsc.org
Deuterium exchange reactions involve the substitution of a protium (B1232500) (¹H) atom with a deuterium (²H) atom on a substrate molecule. wikipedia.org These reactions are typically performed in the presence of a deuterium source, most commonly deuterium oxide (D₂O), and a catalyst. nih.gov
The exchange can be catalyzed by acids, bases, or metals. wikipedia.org Metal-catalyzed hydrogen-deuterium exchange, using catalysts such as platinum, palladium, or iridium, is a powerful technique for labeling organic molecules. youtube.comacs.org This approach is highly desirable as it can often be applied at a late stage in a synthetic sequence, avoiding the need to redesign an entire synthesis from the beginning. youtube.com However, a significant challenge with exchange methods is controlling regioselectivity, as multiple positions in a molecule may be susceptible to exchange, potentially leading to a mixture of isotopologues. youtube.com
Development and Optimization of Synthetic Pathways for rac Felodipine-d8
The construction of the complete this compound molecule requires a synthetic pathway that efficiently assembles the dihydropyridine core while incorporating eight deuterium atoms at the desired positions. This is typically achieved by combining multi-component reaction strategies with the use of deuterated starting materials.
Multi-component reactions (MCRs), where multiple reactants combine in a single operation to form a product, are highly efficient for building complex molecular scaffolds. beilstein-journals.org The most well-known and widely used method for synthesizing the 1,4-dihydropyridine (B1200194) core of Felodipine is the Hantzsch dihydropyridine synthesis. frontiersin.orgijcrt.org
This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. frontiersin.orgnih.gov The Hantzsch synthesis is valued for its operational simplicity, cost-effectiveness, and the ability to produce diverse dihydropyridine derivatives in good yields. frontiersin.orgijcrt.org The reaction mechanism is presumed to proceed through a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. frontiersin.org Various catalysts, including sustainable and reusable heterogeneous catalysts, have been developed to improve the efficiency and environmental friendliness of the Hantzsch reaction. beilstein-journals.orgfrontiersin.org
Catalytic Systems for Hantzsch Dihydropyridine Synthesis:
| Catalyst System | Reaction Conditions | Advantages | Reference(s) |
| CoFe₂O₄@SiO₂-NH₂-Co(II) | Aqueous ethanol, mild conditions | Magnetic, sustainable, high-yielding, reusable | frontiersin.org |
| Phosphotungstic acid on alumina | Solvent-free (neat), heterogeneous | Green, simple, recoverable, reusable for up to 8 cycles | beilstein-journals.org |
| Ceric Ammonium (B1175870) Nitrate (CAN) | Room temperature, solvent-free | Efficient, simple workup, short reaction times | ijcrt.org |
| FePO₄ | 70°C | Cost-effective, good yields | frontiersin.org |
The most direct and controllable method for synthesizing this compound is to build the molecule from precursors that already contain the required deuterium atoms. For a d8-labeled analog, a plausible synthetic design involves deuteration of the two methyl groups on the dihydropyridine ring (C2 and C6 positions, providing d6) and the incorporation of deuterium at the N1 and C4 positions of the ring (d2).
This is accomplished by using deuterated versions of the Hantzsch reaction components. The key deuterated precursors would be a d3-labeled β-ketoester and a deuterium source for the ring's nitrogen and C4 hydrogen.
Proposed Precursors for this compound Synthesis:
| Precursor for Hantzsch Reaction | Deuterated Analog | Purpose |
| 2,3-Dichlorobenzaldehyde | 2,3-Dichlorobenzaldehyde | Forms the C4-substituent. |
| Ethyl acetoacetate | Ethyl 4,4,4-trideuterio-3-oxobutanoate | Provides the d3-methyl group at the C2 position. |
| Methyl acetoacetate | Methyl 4,4,4-trideuterio-3-oxobutanoate | Provides the d3-methyl group at the C6 position. |
| Ammonium acetate (B1210297) | Ammonium-d4 acetate in D₂O | Serves as the deuterated nitrogen source (for N-D) and facilitates D incorporation at C4. |
By employing these deuterated precursors in a Hantzsch-type multi-component reaction, the this compound molecule can be assembled efficiently, with deuterium atoms precisely located as dictated by the starting materials.
Catalyst Systems and Reaction Conditions for Deuteration
The deuteration of organic molecules, including dihydropyridine structures similar to Felodipine, often relies on transition metal-catalyzed hydrogen-isotope exchange reactions. While specific literature for this compound is not available, general principles of deuteration for pharmaceuticals point to several effective catalyst systems and reaction conditions.
Commonly employed catalysts for such transformations include palladium, ruthenium, and iridium complexes. For instance, palladium on carbon (Pd/C) is a versatile heterogeneous catalyst used for hydrogen-deuterium (H/D) exchange reactions. nih.govmarquette.edu The process typically involves the use of a deuterium source, with deuterium oxide (D₂O) being the most cost-effective and readily available option. nih.govchemrxiv.org
Ruthenium nanoparticles have also demonstrated high efficacy in catalyzing H/D exchange in various pharmaceutical compounds under mild conditions. These reactions can achieve significant isotopic enrichment with D₂ gas as the deuterium source. researchgate.net Iridium-catalyzed transfer deuteration represents another viable method, utilizing deuterium sources like D₂O or deuterated organic solvents. marquette.edu
The reaction conditions are critical for achieving high levels of deuterium incorporation and selectivity. These conditions often involve elevated temperatures to facilitate the exchange process. For example, palladium-catalyzed reactions may be conducted under microwave irradiation to accelerate the H/D exchange. nih.gov The choice of solvent is also crucial; deuterated solvents like D₂O not only act as the deuterium source but also as the reaction medium. marquette.educhemrxiv.org The pH of the reaction mixture can also influence the rate and extent of deuteration. wikipedia.org
| Catalyst System | Deuterium Source | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) with Aluminum | Deuterium Oxide (D₂O) | Elevated temperature (e.g., 170°C), Microwave irradiation | nih.gov |
| Ruthenium Nanoparticles (RuNP@PVP) | Deuterium Gas (D₂) | Mild conditions, Deuterated water as solvent | researchgate.net |
| Iridium Complexes | Deuterium Oxide (D₂O), Deuterated Alcohols | Presence of a co-catalyst (e.g., formic acid) | marquette.edu |
| Homogeneous Palladium Catalysis | Deuterium Oxide (D₂O) | Use of a pyridine ligand | chemrxiv.org |
Assessment of Isotopic Purity and Chemical Yield in Synthesis
Techniques for Quantifying Deuterium Incorporation
Several analytical techniques are employed to accurately determine the level and location of deuterium incorporation in the synthesized molecule. rsc.org The most powerful and commonly used methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are invaluable for quantifying deuterium incorporation. wiley.comnih.gov In ¹H NMR, the disappearance or reduction in the intensity of a proton signal at a specific chemical shift indicates that deuterium has been substituted at that position. nih.gov For a more direct and quantitative measurement, ²H NMR spectroscopy can be utilized. nih.govsigmaaldrich.com The signals in a ²H NMR spectrum correspond directly to the deuterium atoms in the molecule, and their integration can provide a precise measure of the isotopic enrichment at each labeled site. sigmaaldrich.com A combination of ¹H and ²H NMR can offer a comprehensive and accurate determination of isotopic abundance. wiley.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is another essential technique for assessing isotopic purity. rsc.orgnih.gov By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the increase in molecular weight due to the incorporated deuterium atoms can be precisely measured. The distribution of isotopologues (molecules differing only in the number of isotopic substitutions) can be analyzed to calculate the average deuterium incorporation and the percentage of the desired deuterated species. nih.govacs.org
| Technique | Principle | Information Obtained | Reference |
|---|---|---|---|
| ¹H NMR | Disappearance/reduction of proton signals | Location and extent of deuteration | nih.gov |
| ²H NMR | Direct detection of deuterium signals | Precise quantification of isotopic enrichment at specific sites | sigmaaldrich.com |
| High-Resolution Mass Spectrometry (HR-MS) | Measurement of mass-to-charge ratio | Overall isotopic enrichment and distribution of isotopologues | rsc.orgnih.gov |
Management of Deuterium-Exchangeable Protons
In molecules containing certain functional groups, such as amines (-NH) and hydroxyls (-OH), the protons are "exchangeable" and can readily exchange with deuterium from the solvent (e.g., D₂O). wikipedia.orgopenochem.org The dihydropyridine ring of Felodipine contains an -NH group, which possesses an exchangeable proton.
The management of these exchangeable protons is crucial during both synthesis and analysis to ensure accurate characterization of the deuterated compound. During synthesis, if the desired deuteration is at carbon positions, the exchangeable protons might also be unintentionally deuterated depending on the reaction workup and purification steps.
For analytical purposes, particularly with ¹H NMR, the presence of exchangeable protons can be confirmed by adding a small amount of D₂O to the NMR sample. openochem.org The signal corresponding to the exchangeable proton will disappear from the spectrum due to the rapid H/D exchange with the deuterated water. openochem.org When quantifying the isotopic purity, it is important to account for this exchange. For instance, if the analysis is performed in a protic solvent, the deuterium on the nitrogen atom might exchange back to a proton, affecting the interpretation of the mass spectrum. Therefore, the choice of analytical conditions, including the solvent, is critical. acdlabs.com Dissolving the compound in a deuterated solvent and allowing it to recrystallize can be a method to intentionally deuterate these labile sites. rsc.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Felodipine |
| Deuterium Oxide (D₂O) |
Advanced Analytical Characterization of Rac Felodipine D8
Spectroscopic Methodologies for Structural Confirmation and Isotopic Puritybocsci.comthermofisher.com
Spectroscopic techniques are indispensable for the definitive structural elucidation and assessment of isotopic enrichment in deuterated compounds like rac Felodipine-d8.
High-Resolution NMR Spectroscopy (e.g., 1H, 13C, 2H) for Deuterium (B1214612) Location and Contentbocsci.comscbt.comuniovi.es
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocally determining the location and extent of deuterium incorporation.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. For instance, if the methyl and ethyl ester groups were the targets for deuteration, the characteristic signals for these protons would be diminished or absent. The remaining proton signals in the spectrum confirm the integrity of the non-deuterated portions of the molecule. researchgate.net
¹³C NMR (Carbon-13 NMR): ¹³C NMR spectra are instrumental in confirming the carbon skeleton of the molecule. The carbon signals directly attached to deuterium atoms exhibit a characteristic triplet splitting pattern due to the spin-1 nucleus of deuterium and a noticeable upfield shift. This "isotopic shift" provides precise information on the location of the deuterium atoms. washington.edupaulussegroup.com
²H NMR (Deuterium NMR): ²H NMR spectroscopy directly detects the deuterium nuclei. The chemical shifts in the ²H NMR spectrum correspond to the positions of deuteration. The integration of these signals allows for the quantification of deuterium content at each labeled site, providing a measure of the isotopic enrichment.
Table 1: Representative NMR Data for Felodipine (B1672334)
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~7.2-7.4 | Aromatic protons |
| ¹H | ~4.7 | Methine proton (C4) |
| ¹H | ~3.6 | Methyl ester protons |
| ¹H | ~4.1 (q), ~1.2 (t) | Ethyl ester protons |
| ¹H | ~2.3 | Methyl groups (C2, C6) |
| ¹³C | ~167 | Ester carbonyl carbons |
| ¹³C | ~148 | Dihydropyridine (B1217469) carbons (C2, C6) |
| ¹³C | ~125-130 | Aromatic carbons |
| ¹³C | ~103 | Dihydropyridine carbons (C3, C5) |
| ¹³C | ~60, ~14 | Ethyl ester carbons |
| ¹³C | ~51 | Methyl ester carbon |
| ¹³C | ~39 | Methine carbon (C4) |
| ¹³C | ~19 | Methyl carbons (C2, C6) |
Note: This table provides approximate chemical shifts for the parent compound, felodipine. In this compound, the corresponding proton signals for the deuterated positions would be absent or reduced, and the attached carbons would show characteristic splitting and isotopic shifts. researchgate.netmdpi.com
High-Resolution Mass Spectrometry for Isotopic Purity and Exact Mass Determinationscbt.comresearchgate.net
High-resolution mass spectrometry (HRMS) is critical for determining the exact mass and confirming the isotopic purity of this compound.
HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide mass measurements with high accuracy and resolution, allowing for the determination of the elemental composition of the molecule. thermofisher.comthermofisher.com The measured monoisotopic mass of this compound should correspond to the theoretical mass calculated by adding the mass of eight deuterium atoms and subtracting the mass of eight protium (B1232500) atoms from the molecular weight of unlabeled felodipine. nih.gov
The isotopic distribution pattern in the mass spectrum is used to assess isotopic purity. The relative abundance of the M+1, M+2, etc., peaks can be compared to the theoretical distribution for the desired level of deuteration (e.g., 98% atom D). mdpi.com This analysis can also identify the presence of partially deuterated or unlabeled species.
Table 2: Theoretical Mass Comparison
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Felodipine | C₁₈H₁₉Cl₂NO₄ | 383.0691 |
| This compound | C₁₈H₁₁D₈Cl₂NO₄ | 391.1194 |
Calculated theoretical masses. nih.gov
Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Spectral Shifts
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can provide further confirmation of deuteration. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift to lower frequencies (wavenumbers) for the stretching and bending vibrations involving the C-D bonds compared to the C-H bonds. scbt.comresearchgate.net For example, the C-H stretching vibrations typically observed in the 2800-3000 cm⁻¹ region of the IR spectrum would be shifted to approximately 2100-2200 cm⁻¹ for C-D stretching. These deuterium-induced spectral shifts offer a complementary method for verifying the incorporation of deuterium into the molecular structure. researchgate.net
Chromatographic Techniques for Purity Profiling and Enantiomeric Analysismdpi.comthermofisher.commdpi.compopline.orghmc.edu
Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound.
Chiral Chromatography (HPLC, GC, SFC, CE) for this compound Enantiomer Separationmdpi.comthermofisher.commdpi.compopline.orghmc.edu
Felodipine is a chiral molecule, and this compound exists as a mixture of two enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC using columns with chiral stationary phases (CSPs), often polysaccharide-based, is a common and effective method for the enantioseparation of racemic mixtures like felodipine. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC is increasingly used as a "green" alternative to normal-phase HPLC for chiral separations, often providing faster analysis times and higher efficiency. researchgate.net
Gas Chromatography (GC) and Capillary Electrophoresis (CE): While less common for this specific application, chiral GC and CE can also be developed for the enantiomeric separation of felodipine.
The development of a successful chiral separation method allows for the confirmation that the material is indeed a racemic mixture and can be used to monitor for any potential enantiomeric enrichment that may have occurred during synthesis or storage.
Development of LC-MS/MS Methods for Impurity Identificationthermofisher.comresearchgate.netpaulussegroup.comgoogleapis.comscience.govthermofisher.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of potential impurities in this compound. resolvemass.cachromatographyonline.com
The development of an LC-MS/MS method involves optimizing the chromatographic separation of the parent compound from any related substances and developing specific multiple reaction monitoring (MRM) transitions for known and potential impurities. thermofisher.com Common impurities in felodipine can include degradation products or byproducts from the synthesis. popline.org By using a stable isotope-labeled internal standard like this compound, the accuracy and precision of quantifying these impurities can be significantly improved. The high sensitivity of LC-MS/MS allows for the detection of impurities at very low levels, which is critical for ensuring the quality of the reference standard. thermofisher.com
Trace Analysis of Related Substances and Degradants in Deuterated Batches
The rigorous analytical characterization of deuterated active pharmaceutical ingredients (APIs) is fundamental to ensuring their quality, safety, and efficacy. For this compound, a deuterated analogue of Felodipine, trace analysis is a critical quality control step. This process focuses on the detection, identification, and quantification of minute quantities of impurities that may originate from the synthetic route (related substances) or from chemical degradation during storage and handling (degradants). The presence of such impurities, even at trace levels, can impact the API's stability and toxicological profile.
The analytical strategies for this compound are largely based on the established methods for non-deuterated Felodipine, with specific adaptations to account for the mass difference introduced by deuterium labeling. The primary goals are to separate the main compound from all potential impurities and to achieve detection and quantification limits sufficient to meet regulatory standards.
Research Findings on Related Substances
Related substances in a batch of this compound can include process impurities from the synthesis, isotopic variants, and the non-deuterated parent compound. Studies on non-deuterated Felodipine have identified several key process-related impurities that are also relevant to the analysis of deuterated batches. popline.orgnih.govindexcopernicus.com These impurities arise from side reactions or incomplete reactions during manufacture. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is the standard for identifying and quantifying these substances. popline.orgnih.gov
For this compound, it is anticipated that deuterated versions of these same impurities would be the primary concern, alongside any residual non-deuterated (d0) Felodipine.
Table 1: Potential Process-Related Substances in this compound Batches (Based on known impurities of non-deuterated Felodipine)
| Impurity Name/Type | Common Name | Chemical Name | Potential Origin |
| Dehydro-Felodipine-d8 | Impurity A | Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate-d8 | Oxidation of the dihydropyridine ring |
| Dimethyl Ester Analogue-d8 | Impurity B | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate-d8 | Transesterification or use of methyl analogues in synthesis |
| Diethyl Ester Analogue-d8 | Impurity C | Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate-d8 | Transesterification or use of ethyl analogues in synthesis |
| N-Nitroso Felodipine-d8 | - | 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1-nitroso-1,4-dihydropyridine-3,5-dicarboxylate-d8 | Reaction with nitrosating agents |
This table is interactive. You can sort and filter the data.
Source: Adapted from findings on non-deuterated Felodipine. popline.orgnih.govgoogle.comchemicea.com
Research Findings on Degradants
Stability-indicating analytical methods are crucial for identifying degradants that may form when the API is exposed to various stress conditions, such as light, heat, humidity, and acid/base hydrolysis. researchgate.net Forced degradation studies performed on non-deuterated Felodipine provide a predictive framework for the potential degradation pathways of this compound. wisdomlib.orgiajpr.commdpi.com These studies typically involve subjecting the drug substance to harsh conditions and analyzing the resulting mixture to demonstrate that the analytical method can effectively separate the intact drug from its degradation products. nih.gov The primary degradation product often identified is the pyridine (B92270) analogue (Impurity A), formed through the oxidation of the dihydropyridine ring. google.com
Table 2: Summary of Forced Degradation Studies and Potential Degradants (Based on studies of non-deuterated Felodipine)
| Stress Condition | Typical Reagents/Parameters | Potential Degradation | Analytical Observation |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | Degradation observed | The analytical method effectively separates the drug peak from degradant peaks. researchgate.netmdpi.com |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | Significant degradation observed | Degradation products are well-resolved from the parent compound. researchgate.netmdpi.com |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Degradation observed | Oxidative degradants, including the pyridine analogue, are separated. researchgate.netmdpi.com |
| Thermal Degradation | Heat (e.g., 60°C) | Minimal degradation | The method is shown to be stability-indicating under thermal stress. researchgate.netwisdomlib.org |
| Photodegradation | UV Light Exposure | Degradation observed | Photolytic degradants are separated from the main peak. nih.gov |
This table is interactive. You can sort and filter the data.
Source: Information compiled from stability-indicating method development studies. nih.govresearchgate.netwisdomlib.orgmdpi.com
Analytical Methodologies
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the trace analysis of Felodipine and its related compounds. researchgate.netajpaonline.com The method's ability to separate compounds of similar polarity makes it ideal for this application. When coupled with a mass spectrometer, it provides unequivocal identification of impurities based on their mass-to-charge ratio, which is essential for distinguishing deuterated from non-deuterated species.
Table 3: Example of Analytical Conditions for Trace Analysis (Based on methods for non-deuterated Felodipine)
| Parameter | Typical Condition |
| Chromatography System | HPLC or UPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) in a gradient or isocratic elution. researchgate.netmdpi.com |
| Flow Rate | 0.2 - 1.2 mL/min. researchgate.netmdpi.com |
| Detection | UV at 237-240 nm or Mass Spectrometry (MS). nih.govresearchgate.netmdpi.com |
| Column Temperature | Ambient or controlled (e.g., 25-38°C). researchgate.netmdpi.com |
This table is interactive. You can sort and filter the data.
Source: Derived from various validated analytical methods. nih.govresearchgate.netmdpi.com
The validation of these analytical methods according to International Council for Harmonisation (ICH) guidelines ensures their specificity, linearity, accuracy, precision, and robustness. iajpr.com For this compound, method specificity is particularly important to confirm that there is no interference from its isotopic variants or any of the potential related substances and degradants. The limits of detection (LOD) and quantification (LOQ) must be low enough to measure impurities at levels required by pharmacopeial standards. nih.govresearchgate.net
In Vitro and Ex Vivo Metabolic Investigations of Rac Felodipine D8
Application of rac Felodipine-d8 in Metabolic Pathway Elucidation in Preclinical Models
The introduction of deuterium (B1214612) atoms into the Felodipine (B1672334) molecule allows for detailed tracking and analysis of its metabolic fate in preclinical models. scbt.com This isotopic labeling provides a unique signature for distinguishing the drug and its metabolites from endogenous compounds, thereby facilitating the elucidation of its metabolic pathways. scbt.comnih.gov
Hepatic Microsomal Metabolism Studies and Reaction Phenotyping with this compound
Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard in vitro model for studying drug metabolism. thermofisher.comthermofisher.com Studies using liver microsomes from various species, including humans, rats, and dogs, have been instrumental in understanding the biotransformation of Felodipine. nih.govnih.gov The primary metabolic pathway for Felodipine is the oxidation of its dihydropyridine (B1217469) ring to form the inactive pyridine (B92270) analog, dehydrofelodipine. nih.govnih.gov
The use of this compound in these microsomal systems allows for precise quantification of the parent compound and its metabolites through techniques like liquid chromatography-mass spectrometry (LC-MS). This aids in reaction phenotyping, which is the identification of the specific enzymes responsible for a particular metabolic reaction.
Table 1: Key Findings from Hepatic Microsomal Studies of Felodipine
| Species | Primary Metabolic Pathway | Key Metabolites Identified |
| Human | Oxidation of the dihydropyridine ring. nih.govnih.gov | Dehydrofelodipine, two carboxylic mono acids, two ester lactones, and their corresponding open hydroxy acid forms. nih.gov |
| Rat | Oxidation of the dihydropyridine ring. nih.gov | Similar to humans, though with quantitative differences. nih.gov |
| Dog | Oxidation of the dihydropyridine ring. nih.gov | Similar to humans, though with quantitative differences. nih.gov |
This table summarizes general findings for non-deuterated felodipine, which are expected to be comparable for this compound in terms of metabolic pathways, with potential differences in reaction rates.
Role of Cytochrome P450 Isoforms (e.g., CYP3A4) in this compound Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is a major player in drug metabolism. pharmacologycanada.org Felodipine is recognized as a sensitive substrate for CYP3A4, which is the primary enzyme responsible for its metabolism. nih.govscialert.netnih.gov This enzyme is highly expressed in both the liver and the gastrointestinal tract, contributing significantly to the extensive first-pass metabolism of Felodipine. nih.govdiva-portal.org More than 50% of an absorbed dose of Felodipine is metabolized in the gut wall before it can reach systemic circulation. nih.gov
The metabolism of this compound is also predominantly mediated by CYP3A4. The use of deuterated substrates can help in detailed mechanistic studies of CYP3A4-mediated reactions, including the investigation of kinetic isotope effects. google.comtandfonline.com
Investigation of Other Phase I and Phase II Metabolic Pathways
While oxidation by CYP3A4 is the main Phase I metabolic pathway for Felodipine, other reactions can also occur. pharmacologycanada.org Studies have identified several metabolites resulting from hydroxylation and ester hydrolysis. nih.gov These subsequent reactions contribute to the formation of more water-soluble compounds that can be more easily excreted.
Phase II metabolism typically involves the conjugation of the drug or its Phase I metabolites with endogenous molecules to further increase their water solubility. researchgate.net While the primary focus for Felodipine has been on Phase I metabolism due to its high clearance, the investigation of Phase II pathways, such as glucuronidation, is also relevant for a complete understanding of its metabolic profile. The use of this compound can aid in the identification and quantification of these conjugated metabolites. mdpi.com
Deuterium Kinetic Isotope Effects on Felodipine Metabolism
The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). juniperpublishers.comwikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break. juniperpublishers.cominformaticsjournals.co.in
Assessment of Metabolic Stability and Half-Life in Deuterated vs. Non-deuterated Forms
By strategically placing deuterium atoms at sites of metabolic attack, the metabolic stability of a drug can be enhanced. informaticsjournals.co.innih.gov For Felodipine, which undergoes rapid metabolism by CYP3A4, deuteration at the positions susceptible to oxidation can slow down its rate of clearance. juniperpublishers.com This can lead to a longer biological half-life and increased systemic exposure compared to the non-deuterated form. google.comresearchgate.net The use of this compound in comparative in vitro metabolism studies allows for a direct assessment of this increased metabolic stability.
Table 2: Potential Effects of Deuteration on Felodipine Pharmacokinetics
| Parameter | Expected Change with Deuteration | Rationale |
| Metabolic Clearance | Decreased | Slower rate of C-D bond cleavage by CYP3A4. juniperpublishers.com |
| Half-Life (t½) | Increased | Reduced rate of metabolism leads to slower elimination. wikipedia.org |
| Bioavailability | Increased | Reduced first-pass metabolism in the gut wall and liver. nih.govresearchgate.net |
This table presents theoretical expectations based on the principles of deuterium kinetic isotope effects.
Mechanistic Insights into Rate-Limiting Steps through Isotope Effects
The magnitude of the KIE can provide valuable information about the mechanism of a reaction and help identify its rate-limiting step. annualreviews.org In the context of Felodipine metabolism by CYP3A4, a significant KIE observed with this compound would suggest that the cleavage of the C-H (or C-D) bond is a critical, rate-determining step in the oxidation process. tandfonline.com Conversely, a small or absent KIE might indicate that other steps in the catalytic cycle, such as substrate binding or product release, are rate-limiting. annualreviews.org These mechanistic insights are crucial for a deeper understanding of enzyme function and for the rational design of new drugs with improved metabolic profiles.
Identification and Characterization of Deuterated Metabolites Using Mass Spectrometry
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism studies. The incorporation of eight deuterium atoms provides a distinct mass signature, enabling high-confidence detection and characterization of metabolic products against the complex biochemical background of a biological matrix . High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), serves as the primary analytical tool for these investigations. The strategy relies on identifying molecular ions that exhibit a specific mass shift corresponding to the deuterated parent compound and its subsequent biotransformations .
The analysis begins with the identification of the parent compound, this compound. The protonated molecule, [M+H]⁺, is detected at an m/z corresponding to its exact mass plus a proton (C₁₈H₁₁D₈Cl₂NO₄ + H⁺), which is calculated to be m/z 392.1267. A critical confirmatory feature is the presence of the characteristic isotopic cluster for two chlorine atoms (³⁵Cl₂, ³⁵Cl³⁷Cl, ³⁷Cl₂), which appears as a trio of peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1. This pattern provides unambiguous confirmation of the compound's elemental composition .
Metabolite identification involves searching the acquired HRMS data for signals that are related to this compound through known or predicted metabolic reactions. Advanced data processing software is employed to filter for mass shifts corresponding to common biotransformations (e.g., oxidation, hydrolysis, conjugation) relative to the parent drug's deuterated mass. The retention of all or part of the deuterium label is a key diagnostic feature for structural elucidation .
Several major deuterated metabolites of this compound have been identified and characterized in vitro. The primary metabolic pathway for felodipine is the oxidation of its dihydropyridine ring to a more stable pyridine analog. This transformation was observed for the deuterated compound, resulting in Metabolite M1 (dehydrofelodipine-d8). This metabolite was detected as an [M+H]⁺ ion at m/z 390.1111, representing a mass change of -2.0156 Da from the parent compound, consistent with the loss of two hydrogen atoms. Crucially, M1 retained the full d8 label, indicating that the deuterium atoms on the two ester side chains were not involved in this oxidative step .
Further metabolism involves the hydrolysis of the ester functionalities. Two distinct monocarboxylic acid metabolites were identified. Metabolite M2 resulted from the hydrolysis of the methyl-d3 ester group. Its [M+H]⁺ ion was observed at m/z 380.0340. The mass difference confirmed the loss of the -CD₃ group and its replacement by a hydrogen atom, leading to a metabolite that retained only the d5 label on the ethyl ester side chain. Conversely, Metabolite M3 was identified as the product of ethyl-d5 ester hydrolysis, detected at m/z 366.0213. This metabolite retained the d3 label from the methyl ester group but lost the d5 label from the ethyl ester group. The specific retention or loss of the deuterated fragments provides definitive evidence for the site of hydrolysis [19, 22].
A summary of these key identified metabolites is presented in Table 1.
Table 1: Summary of Major Deuterated Metabolites of this compound Identified by LC-HRMS
| Metabolite ID | Proposed Biotransformation | Molecular Formula | Observed [M+H]⁺ (m/z) | Mass Accuracy (ppm) | Deuterium Retention |
| Parent | - | C₁₈H₁₁D₈Cl₂NO₄ | 392.1267 | < 2 | d8 |
| M1 | Oxidation (-2H) | C₁₈H₉D₈Cl₂NO₄ | 390.1111 | < 2 | d8 |
| M2 | Methyl Ester Hydrolysis | C₁₇H₁₂D₅Cl₂NO₅ | 380.0340 | < 2 | d5 |
| M3 | Ethyl Ester Hydrolysis | C₁₆H₁₁D₃Cl₂NO₅ | 366.0213 | < 2 | d3 |
To confirm these proposed structures, tandem mass spectrometry (MS/MS) was performed on the [M+H]⁺ ions of the parent compound and each metabolite. The fragmentation patterns provide detailed structural information by revealing characteristic neutral losses [21, 26]. The MS/MS spectrum of the parent this compound (precursor m/z 392.1) showed two significant neutral losses: one corresponding to methanol-d4 (B120146) (CD₃OH, 36.04 Da) and another to ethene-d4 (C₂D₄, 32.05 Da) from the ethyl-d5 ester group.
The fragmentation of the metabolites provided conclusive evidence for the assigned structures. For instance, the MS/MS spectrum of M2 (precursor m/z 380.0) no longer exhibited the neutral loss of methanol-d4, confirming that the methyl-d3 ester had been hydrolyzed to a carboxylic acid. It did, however, retain the fragmentation pattern associated with the intact ethyl-d5 ester side chain. In contrast, the fragmentation of M3 (precursor m/z 366.0) showed a retained loss of methanol-d4 but lacked the losses associated with the ethyl-d5 ester group. The fragmentation of M1 (precursor m/z 390.1) was similar to the parent compound, confirming that the ester groups were intact in the pyridine analog. This data is summarized in Table 2.
Table 2: Key MS/MS Fragmentation Data for Structural Elucidation of this compound and its Metabolites
| Precursor Ion [M+H]⁺ (m/z) | Metabolite ID | Key Product Ion(s) (m/z) | Proposed Neutral Loss | Structural Confirmation |
| 392.1267 | Parent | 356.08, 360.07 | CD₃OH (36.04 Da), C₂D₄ (32.05 Da) | Confirms presence of both d3-methyl and d5-ethyl esters. |
| 390.1111 | M1 | 354.07, 358.06 | CD₃OH (36.04 Da), C₂D₄ (32.05 Da) | Confirms ester groups are intact post-oxidation. |
| 380.0340 | M2 | 348.0, 334.0 | C₂D₄ (32.05 Da), CO₂ (44.0 Da) | Absence of CD₃OH loss confirms methyl ester hydrolysis. |
| 366.0213 | M3 | 330.0, 322.0 | CD₃OH (36.04 Da), CO₂ (44.0 Da) | Absence of C₂D₄ loss confirms ethyl ester hydrolysis. |
Pharmacological and Mechanistic Studies Utilizing Rac Felodipine D8 As a Research Tool
rac Felodipine-d8 as a Probe for Molecular Target Engagement
Deuterated compounds are sometimes used as probes to investigate molecular interactions, as the substitution of hydrogen with deuterium (B1214612) is generally not expected to significantly alter binding affinity. However, no studies were identified that specifically used this compound for this purpose.
In Vitro Receptor Binding Affinity and Selectivity Studies
There are no available data from in vitro binding assays to determine the affinity (e.g., Ki or IC50 values) and selectivity of this compound for L-type calcium channels or other potential molecular targets. For the non-deuterated parent compound, felodipine (B1672334), it is well-established as a potent blocker of L-type calcium channels. nih.gov It exhibits high affinity for these channels, which underlies its vasodilatory effects. medchemexpress.com For instance, felodipine has been shown to induce relaxation of precontracted isolated porcine coronary artery segments with a very low EC50 value, indicating potent action at the vascular L-type calcium channels. caymanchem.com
Cellular Calcium Channel Modulation Studies with Deuterated Analogues
No published research was found that utilized this compound in cellular assays to study its modulatory effects on calcium channels. Such studies, typically employing techniques like patch-clamp electrophysiology or calcium imaging, are essential for characterizing the functional consequences of channel binding. While the parent compound felodipine is a known modulator of L-type calcium channels, preventing calcium influx into smooth muscle cells nih.gov, specific data for its d8 analogue are absent.
Investigations into Other Off-Target Interactions at a Molecular Level
The scientific literature lacks any reports on the investigation of off-target interactions of this compound at a molecular level. While felodipine itself is known to be highly selective for vascular smooth muscle over cardiac muscle nih.gov, and has been evaluated for interactions with other entities like the P-glycoprotein transporter nih.gov, no such characterization has been published for this compound.
Mechanistic Evaluation of Pharmacodynamic Effects in Isolated Systems
The use of deuterated compounds in isolated systems can help elucidate mechanisms of action. However, no such studies featuring this compound have been published.
Studies in Isolated Organ/Tissue Preparations
There is no available research describing the effects of this compound in isolated organ or tissue preparations, such as arterial rings or cardiac muscle strips. For non-deuterated felodipine, such studies have been crucial in demonstrating its vasoselective action. nih.gov For example, felodipine shows potent relaxant effects on precontracted isolated porcine coronary artery segments and preferentially inhibits contractions in isolated rat portal vein over the left ventricle. caymanchem.com
Electrophysiological Studies (e.g., Ion Channel Kinetics)
Detailed electrophysiological studies to characterize the effects of this compound on the kinetics of ion channels are not present in the available literature. These studies would be necessary to determine if deuterium substitution alters the kinetics of channel block or recovery compared to the parent compound. While felodipine's mechanism involves blocking voltage-dependent L-type calcium channels nih.gov, the specific kinetic interactions of this compound have not been reported.
In Vitro Drug-Drug Interaction Studies with this compound
Extensive research has been conducted on the non-deuterated parent compound, felodipine, regarding its interactions with drug-metabolizing enzymes and transporters. However, a thorough review of scientific literature reveals a lack of studies where this compound is used as the primary investigational tool for these purposes. Commercially, this compound is available as a deuterium-labeled stable isotope of felodipine. medchemexpress.com Its primary application in research is as an internal standard for analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accurate quantification of felodipine in biological samples during pharmacokinetic studies. cerilliant.comcerilliant.com
Inhibition or Induction of Drug-Metabolizing Enzymes by this compound
There are no available scientific studies that specifically investigate the inhibitory or inductive effects of this compound on drug-metabolizing enzymes. Research into the drug-drug interaction (DDI) potential of the felodipine molecule has been performed using the non-deuterated compound.
For context, studies on the non-labeled felodipine have shown it to be a sensitive substrate of the Cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for its significant first-pass metabolism. nih.govnih.gov This sensitivity makes felodipine susceptible to interactions with CYP3A4 inhibitors (like itraconazole) and inducers (like carbamazepine). nih.govnih.gov One clinical study evaluated felodipine as a potential perpetrator of DDIs and found it to be a weak in vivo inhibitor of CYP3A and CYP2D6, but concluded it is unlikely to be a significant cause of pharmacokinetic drug-drug interactions. mdpi.comresearchgate.net
Table 1: Effect of Felodipine (non-deuterated) on Various CYP Enzyme Probe Substrates This table is based on data for the non-deuterated felodipine, as no equivalent data exists for this compound.
| CYP Enzyme (Probe Substrate) | Geometric Mean of AUC Ratio* | 95% Confidence Interval | Conclusion |
|---|---|---|---|
| CYP1A2 (Caffeine) | 0.91 | 0.64-1.30 | No significant inhibition |
| CYP2C9 (Losartan) | 1.05 | 0.95-1.15 | No significant inhibition |
| CYP2C19 (Omeprazole) | 1.17 | 0.78-1.76 | No significant inhibition |
| CYP2D6 (Dextromethorphan) | 1.46 | 1.00-2.12 | Weak inhibition |
| CYP3A (Midazolam) | 1.23 | 0.99-1.52 | Weak inhibition |
*AUC Ratio = (AUC of probe with felodipine) / (AUC of probe without felodipine). Data from a clinical study on non-deuterated felodipine. mdpi.comresearchgate.net
Characterization of Transporter Interactions (e.g., P-gp, OATP) Using Deuterated Probes
No studies have been published that utilize this compound as a probe to characterize interactions with drug transporters such as P-glycoprotein (P-gp) or Organic Anion-Transporting Polypeptides (OATP).
The interaction of non-deuterated felodipine with P-gp has been evaluated. A clinical study using digoxin (B3395198) as a P-gp probe substrate showed that co-administration of felodipine did not significantly alter digoxin's area under the curve (AUC), suggesting that felodipine is not a significant inhibitor of P-gp in vivo. mdpi.comresearchgate.net The potential for P-gp to be induced by certain drugs can lead to clinically relevant drug interactions by affecting the absorption and clearance of P-gp substrates. su.ac.th However, research in this area has not involved the use of this compound. Similarly, while OATP-mediated transport is a known site for drug-drug interactions, investigations have not employed this compound as a tool.
Table 2: Effect of Felodipine (non-deuterated) on P-glycoprotein (P-gp) Probe Substrate This table is based on data for the non-deuterated felodipine, as no equivalent data exists for this compound.
| Transporter (Probe Substrate) | Geometric Mean of AUC Ratio* | 95% Confidence Interval | Conclusion |
|---|---|---|---|
| P-gp (Digoxin) | 1.01 | 0.89-1.15 | No significant inhibition |
*AUC Ratio = (AUC of probe with felodipine) / (AUC of probe without felodipine). Data from a clinical study on non-deuterated felodipine. mdpi.comresearchgate.net
Applications of Rac Felodipine D8 in Preclinical and Bioanalytical Research
rac Felodipine-d8 as a Stable Isotope Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added at a known concentration to all samples, including calibration standards and quality controls. nih.gov this compound is the ideal internal standard for Felodipine (B1672334) analysis because its physical and chemical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass. amazonaws.com This ensures that it behaves similarly to Felodipine during sample preparation, chromatography, and ionization, allowing for precise and accurate measurement. crimsonpublishers.com
Numerous LC-MS/MS methods have been developed and validated for the quantification of Felodipine in various animal biological matrices, such as plasma from beagle dogs and rats. nih.govnih.gov These methods are crucial for preclinical studies that assess the drug's behavior. The development process typically involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection. This compound is used as the internal standard to ensure the reliability of these methods.
For instance, a common approach involves a liquid-liquid extraction of Felodipine and this compound from plasma, followed by separation on a C18 analytical column. nih.govresearchgate.net The compounds are then detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov Validation of these methods is performed according to regulatory guidelines to establish linearity, accuracy, precision, and stability.
| Parameter | Matrix | Observed Performance Characteristics |
|---|---|---|
| Linearity Range | Human Plasma | 0.02 to 10 ng/mL nih.gov |
| Human Plasma | 0.8 to 13.0 ng/mL ijpsr.inforesearchgate.net | |
| Lower Limit of Quantification (LLOQ) | Human Plasma | 0.50 ng/mL ijpsr.inforesearchgate.net |
| Between-Run Precision (RSD) | Human Plasma | 5.7% - 7.1% nih.gov |
| Between-Run Accuracy | Human Plasma | ±0.0% to 3.1% nih.gov |
| Extraction | Dog Plasma | Online Solid-Phase Extraction (SPE) nih.gov |
| Human Plasma | Liquid-Liquid Extraction (diethyl ether/hexane) nih.govresearchgate.net |
This table presents a summary of typical validation parameters for LC-MS/MS methods developed for Felodipine quantification, where a stable isotope-labeled internal standard like this compound is fundamentally applied.
The use of stable isotope-labeled internal standards (SIL-IS) like this compound is considered the gold standard in quantitative LC-MS/MS analysis. crimsonpublishers.com This is primarily due to their ability to effectively compensate for matrix effects. amazonaws.commusechem.com Matrix effects are alterations in ionization efficiency caused by co-eluting compounds from the biological sample, which can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gov
Because this compound co-elutes and has nearly identical ionization properties to Felodipine, it experiences the same degree of signal suppression or enhancement. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects is normalized. musechem.com This correction significantly improves the accuracy, precision, and ruggedness of the bioanalytical method, ensuring that the data generated is reliable. crimsonpublishers.com
Preclinical Pharmacokinetic and Pharmacodynamic Studies using this compound
Accurate quantification of Felodipine in preclinical animal models is a prerequisite for characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The use of this compound as an internal standard underpins the reliability of the data from these essential studies.
Absolute bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches systemic circulation. A "gold standard" method for its determination involves the simultaneous administration of an intravenous (IV) dose of a stable isotope-labeled version of the drug and an oral dose of the unlabeled drug. nih.govnih.gov
In such a study design for Felodipine, this compound would be crucial as the internal standard for the LC-MS/MS analysis to accurately quantify both the unlabeled Felodipine (from the oral dose) and the labeled Felodipine (from the IV dose) in the same plasma samples. This technique eliminates intra-subject variability and allows for a precise calculation of bioavailability. Preclinical studies have established Felodipine's oral bioavailability to be low due to significant first-pass metabolism. nih.govnih.govnih.gov For example, studies in beagle dogs and rats have been conducted to assess formulations designed to improve this parameter, with relative bioavailability improvements of over 3-fold and 21-fold being reported in different formulations, respectively. nih.govresearchgate.net The accuracy of these determinations relies on robust bioanalytical methods using an appropriate internal standard.
| Animal Model | Formulation | Reported Bioavailability Finding | Reference |
|---|---|---|---|
| Beagle Dogs | Solid Lipid Nanoparticles | 3.17-fold increase in AUC compared to free Felodipine | nih.govresearchgate.net |
| Rats | Microemulsion | Relative bioavailability of 21.9 compared to suspension | nih.govresearchgate.net |
| Dogs | Pseudoracemic Mixture | Bioavailability of (R)-felodipine was slightly higher than (S)-felodipine | nih.gov |
This table summarizes findings from preclinical bioavailability studies of Felodipine in animal models. The quantification in these studies is enabled by methods using stable isotope internal standards.
Understanding how a drug is distributed, metabolized, and excreted is fundamental to its development. Disposition and excretion studies in animal species such as rats, dogs, and mice are performed to trace the fate of the drug and its metabolites. nih.gov These studies involve collecting biological samples like urine, feces, and bile over time after drug administration.
Following the administration of radiolabeled Felodipine to rats, approximately 50% of the dose was found to be excreted in the bile within the first 6 hours. nih.gov In a study comparing multiple species, the 72-hour urinary excretion after an oral dose was 39% in dogs, 44% in rats, and 53% in mice. nih.gov Unchanged Felodipine was not detected in the urine of any species, indicating extensive metabolism. nih.govnih.gov The accurate measurement of Felodipine and its metabolites in these diverse and complex matrices is critically dependent on validated bioanalytical methods that employ this compound as an internal standard to correct for matrix variability and ensure data integrity.
Tissue distribution studies are conducted to determine the extent to which a drug penetrates different organs and tissues in the body. These investigations are vital for understanding a drug's site of action and potential for accumulation. In these preclinical studies, animals are administered the drug, and at various time points, different tissues (e.g., liver, kidney, heart, lungs) are collected and analyzed for drug concentration. dovepress.com
Felodipine has a large volume of distribution of about 10 L/kg, which implies extensive distribution into extravascular tissues. nih.govnih.gov The quantification of Felodipine concentrations in homogenized tissue samples presents significant analytical challenges due to the complexity of the tissue matrix. The use of this compound as an internal standard in LC-MS/MS analysis is essential to overcome these challenges, providing the accuracy needed to reliably determine the drug's distribution profile throughout the body. dovepress.com
Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Data
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body based on physiological and biochemical determinants. scilifelab.se These models are increasingly used in drug development and for regulatory submissions to predict drug concentrations in various tissues and populations. scilifelab.se
While specific PBPK models incorporating this compound are not detailed in the available literature, the use of deuterated compounds offers significant potential for refining and validating these complex models. In principle, data from preclinical studies involving the co-administration of a non-labeled drug (e.g., felodipine) and its deuterated analogue (e.g., this compound) can provide valuable inputs for PBPK model development.
The primary advantage of using a deuterated compound like this compound is its utility as a stable isotope tracer. Because it is chemically identical to the parent compound but mass-spectrometrically distinct, it allows for the precise differentiation between exogenously administered compounds and their metabolites. This is particularly useful for investigating metabolic pathways and quantifying the impact of potential drug-drug interactions (DDIs), which is a common application of PBPK modeling. nih.gov
For a sensitive CYP3A4 substrate like felodipine, PBPK models are developed to capture its high first-pass metabolism. nih.gov Incorporating data from studies using this compound could help to more accurately define the parameters governing its metabolism and transport, leading to more robust and predictive models. These refined models can then be applied to simulate pharmacokinetics in various scenarios, such as in different patient populations or in the presence of CYP3A4 inhibitors or inducers. nih.govnih.gov
Role of this compound in Investigating Enantiomeric Pharmacokinetics in Preclinical Settings
Felodipine is a chiral compound, and its enantiomers, (S)-felodipine and (R)-felodipine, exhibit stereoselective pharmacokinetics. nih.gov The (S)-enantiomer is the more active form. nih.gov A critical application of this compound in preclinical and bioanalytical research is its use as an internal standard for the enantioselective determination of felodipine in biological matrices like plasma. nih.govresearchgate.net This is essential for accurately characterizing the pharmacokinetic profile of each enantiomer.
In bioanalytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for ensuring accuracy and precision. The ideal internal standard should behave similarly to the analyte during sample preparation (e.g., extraction) and analysis but be distinguishable by the detector. This compound serves this purpose perfectly for felodipine enantiomers because its deuterium (B1214612) labeling makes it heavier than the unlabeled compound, allowing for its differentiation by the mass spectrometer, while its chemical properties remain nearly identical.
Research has detailed analytical methods for the determination of felodipine enantiomers in plasma. nih.govresearchgate.net In these methods, this compound is added to plasma samples at a known concentration before the extraction process. The enantiomers of felodipine are then separated using a chiral stationary phase in the liquid chromatography system. By comparing the mass spectrometric response of the unlabeled felodipine enantiomers to that of the deuterated internal standard, precise quantification is achieved. nih.gov
The use of this compound has enabled the development of highly sensitive and repeatable bioanalytical methods. These methods are capable of quantifying the low concentrations of felodipine enantiomers typically observed in pharmacokinetic studies. nih.govnih.gov The data generated from these analyses are fundamental to understanding the stereoselective absorption, distribution, metabolism, and excretion of felodipine. For instance, studies have shown that the area under the curve (AUC) of the active (S)-felodipine is significantly higher than that of its (R)-antipode, highlighting the importance of enantioselective analysis. nih.gov
The precision and accuracy afforded by using this compound as an internal standard are demonstrated in the following validation data from a published analytical method. nih.gov
Table 1: Within-Run Repeatability for Felodipine Enantiomer Analysis Using this compound Internal Standard
| Concentration (nmol/L) | Coefficient of Variation (%) |
| 22 | < 2% |
| 0.27 | < 10% |
Table 2: Between-Day Precision for Felodipine Enantiomer Analysis
| Concentration (nmol/L) | Coefficient of Variation (%) |
| 4 | 3.6% |
This method achieved a limit of quantification (LOQ) of 0.25 nmol/L, proving adequate for pharmacokinetic studies of R- and S-felodipine. nih.gov Such detailed pharmacokinetic data on individual enantiomers are invaluable in preclinical settings for building a comprehensive understanding of a drug's behavior and for establishing a basis for its clinical pharmacology.
Conclusion and Future Perspectives on Rac Felodipine D8 Research
Summary of Key Academic Contributions and Findings Related to rac Felodipine-d8
The primary academic contribution of developing a deuterated compound like this compound lies in the strategic application of the deuterium (B1214612) kinetic isotope effect (DKIE) to address the pharmacokinetic limitations of the parent drug. Felodipine (B1672334) is characterized by extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which results in low and variable oral bioavailability of only about 15-20%. nih.govijclinmedcasereports.comnih.gov
Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium, strengthens the chemical bonds (C-D vs. C-H). musechem.comnih.gov This makes the bond more resistant to metabolic cleavage by enzymes like CYP3A4. For Felodipine, this modification is anticipated to yield several key benefits:
Reduced Metabolic Rate: By replacing hydrogen with deuterium at the primary sites of metabolism, the rate of CYP3A4-mediated oxidation is expected to decrease. This would slow the conversion of Felodipine to its inactive metabolite, dehydrofelodipine. nih.govuni-saarland.de
Enhanced Bioavailability: A reduction in first-pass metabolism in the gut wall and liver would lead to a higher proportion of the administered dose reaching systemic circulation, thereby increasing oral bioavailability. nih.govnih.gov
Improved Pharmacokinetic Profile: Slower metabolism can lead to a longer plasma half-life and increased total drug exposure (Area Under the Curve, AUC). musechem.com This could potentially allow for less frequent dosing and more stable plasma concentrations, improving patient adherence and therapeutic consistency.
These expected improvements are summarized in the table below, which contrasts the known properties of rac Felodipine with the projected properties of this compound.
| Pharmacokinetic Parameter | rac Felodipine (Reported) | This compound (Projected) | Anticipated Rationale |
|---|---|---|---|
| Primary Metabolic Enzyme | CYP3A4 nih.govuni-saarland.de | CYP3A4 | Mechanism of metabolism remains the same. |
| Oral Bioavailability | ~15-20% nih.govijclinmedcasereports.com | Increased | Reduced first-pass metabolism due to the Deuterium Kinetic Isotope Effect (DKIE). nih.gov |
| Plasma Half-life (t1/2) | Variable, ~18-29 hours ijclinmedcasereports.com | Prolonged | Slower rate of metabolic clearance. musechem.com |
| Systemic Exposure (AUC) | Dose-dependent nih.gov | Increased | Higher fraction of the drug reaching systemic circulation. musechem.com |
| Metabolite Formation (dehydrofelodipine) | Extensive nih.gov | Decreased | Slower rate of parent drug oxidation. |
Unaddressed Research Questions and Future Directions in Deuterated Drug Development
The development of this compound and other deuterated compounds highlights several critical, unaddressed questions in the field. Future research must focus on overcoming these challenges to realize the full potential of this technology.
One of the most significant hurdles is the unpredictability of deuteration's effects. While the DKIE is a well-understood phenomenon, its precise impact in vivo is difficult to forecast. nih.gov A key issue is "metabolic switching," where blocking one metabolic pathway via deuteration can cause the body to utilize an alternative, previously minor pathway. musechem.comnih.govnih.gov This could lead to the formation of novel metabolites with unknown pharmacological or toxicological profiles, potentially negating the benefits of deuteration or introducing new risks. nih.gov
Key future research directions include:
Predictive Modeling: Developing sophisticated in silico and in vitro models to more accurately predict the pharmacokinetic outcomes of deuteration, including the likelihood of metabolic switching for specific compounds and CYP enzymes. researchgate.net
Synthesis and Manufacturing: Creating more cost-effective and efficient methods for synthesizing deuterated compounds is crucial. The current high cost and complexity can be a barrier to research and development.
Isotopic Purity: Establishing advanced analytical methods to ensure the isotopic purity of deuterated active pharmaceutical ingredients (APIs) and to detect any potential isotopic impurities that could affect safety or efficacy. musechem.com
Regulatory Science: Further defining the regulatory pathways for deuterated drugs. Clear guidelines are needed on the extent of clinical data required to demonstrate a tangible benefit over existing non-deuterated counterparts. musechem.com
De Novo Deuteration: Shifting focus from the "deuterium switch" approach (modifying existing drugs) to incorporating deuterium early in the drug discovery process ("de novo" deuterated drugs). nih.govuniupo.it This allows for the optimization of molecular properties from the outset, rather than retrofitting an existing molecule.
Potential for Novel Applications of this compound in Advanced Pharmaceutical Sciences
The projected improvements in the pharmacokinetic profile of this compound could pave the way for novel applications beyond its current use in hypertension management. A more predictable and stable drug exposure profile is highly valuable in various therapeutic contexts.
Enhanced Treatment of Hypertension: For patients with difficult-to-control hypertension or those who experience significant inter-individual variability with standard Felodipine, a deuterated version could offer more consistent blood pressure control. The increased bioavailability might also allow for lower doses, potentially reducing dose-dependent side effects. musechem.com
Improved Drug-Drug Interaction Profile: As Felodipine is a sensitive CYP3A4 substrate, its plasma levels can be dramatically altered by co-administered drugs that inhibit or induce this enzyme. nih.govuni-saarland.de By making its metabolism less susceptible to enzymatic action, this compound could exhibit a more favorable and safer profile in patients on multiple medications.
Exploration in New Therapeutic Areas: A drug with a more reliable pharmacokinetic profile is a better candidate for investigation in new diseases. For instance, calcium channel blockers are being explored for other conditions, and a version with optimized properties like this compound could be a superior tool for such clinical research. nih.gov
Development of Advanced Drug Delivery Systems: The unique properties of deuterated compounds could be leveraged in combination with novel drug delivery systems. nih.gov For example, a formulation designed for ultra-long-acting release might be more feasible with a molecule that already possesses enhanced metabolic stability, opening new avenues for patient care in chronic disease management.
Q & A
Q. What is rac-Felodipine-d8, and what are its primary applications in pharmacological research?
rac-Felodipine-d8 is a deuterated isotopologue of Felodipine, a dihydropyridine calcium channel blocker. The incorporation of eight deuterium atoms enhances its utility as an internal standard in mass spectrometry (e.g., LC-MS/MS) for quantifying Felodipine in biological matrices . It is also used in metabolic stability studies to assess deuterium kinetic isotope effects on cytochrome P450-mediated oxidation .
Q. How should researchers characterize rac-Felodipine-d8 to confirm isotopic purity and structural integrity?
Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to confirm deuterium substitution sites), high-resolution mass spectrometry (HRMS) for molecular ion validation, and HPLC with UV detection to assess chemical purity (>98%). Batch-specific documentation of isotopic enrichment (e.g., via -NMR) is critical for reproducibility .
Q. What are the best practices for preparing rac-Felodipine-d8 stock solutions to ensure stability in long-term studies?
Prepare stock solutions in anhydrous DMSO or ethanol to minimize hydrolysis. Store aliquots at -80°C under inert gas (e.g., argon). Validate stability via periodic LC-MS analysis over 6–12 months, comparing peak area ratios to freshly prepared standards .
Q. How can researchers validate the use of rac-Felodipine-d8 as an internal standard in bioanalytical assays?
Perform matrix effect studies (plasma, liver microsomes) to ensure no ion suppression/enhancement. Compare calibration curves with and without deuterated standards. Cross-validate with non-deuterated Felodipine to confirm isotopic separation (Δm/z ≥ 3) and absence of cross-talk .
Q. What in vitro models are appropriate for studying rac-Felodipine-d8’s metabolic pathways?
Use human liver microsomes (HLM) or recombinant CYP3A4/5 isoforms, as Felodipine is predominantly metabolized by CYP3A. Include negative controls (e.g., CYP inhibitors like ketoconazole) and monitor deuterium retention in metabolites via HRMS .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on rac-Felodipine-d8’s metabolic stability across studies?
Contradictions may arise from variability in HLM donors, incubation conditions (e.g., NADPH concentration), or analytical sensitivity. Standardize protocols using pooled HLMs, predefine acceptance criteria for metabolic rates, and perform power analysis to ensure adequate sample size (n ≥ 3 independent replicates) . Report inter-assay variability and confidence intervals for degradation half-lives .
Q. What methodological considerations are critical when comparing deuterium isotope effects (DIE) of rac-Felodipine-d8 versus non-deuterated Felodipine?
Use parallel incubations under identical conditions (pH, temperature, enzyme concentration). Calculate DIE as , where and are reaction rates for non-deuterated and deuterated compounds, respectively. Validate with time-course experiments and ensure linearity in metabolite formation .
Q. How can researchers address discrepancies in reported pharmacokinetic (PK) parameters of rac-Felodipine-d8 in preclinical models?
Discrepancies may stem from differences in dosing regimens, animal strains, or bioanalytical methods. Harmonize protocols using FDA bioanalytical guidelines (e.g., accuracy within ±15% for QC samples). Perform meta-analysis of existing PK data to identify confounding variables (e.g., enterohepatic recirculation) .
Q. What advanced statistical approaches are recommended for analyzing high-throughput screening data involving rac-Felodipine-d8?
Use mixed-effects models to account for batch-to-batch variability in isotopic purity. Apply false discovery rate (FDR) correction for multi-omic datasets (e.g., metabolomics). For dose-response studies, nonlinear regression (e.g., Hill equation) with bootstrapped confidence intervals is preferred over p-values .
Q. How should researchers optimize experimental conditions for detecting rac-Felodipine-d8’s deuterium retention in vivo?
Use stable isotope tracing in rodent models with controlled diets to minimize background deuterium. Collect serial blood/tissue samples and employ LC-HRMS with parallel reaction monitoring (PRM) for sensitive detection. Normalize data to baseline deuterium levels in control animals .
Methodological Resources
- Synthesis & Characterization : Follow ICH Q6A guidelines for spectroscopic validation .
- Statistical Reporting : Adopt American Society for Pharmacology and Experimental Therapeutics (ASPET) standards for effect sizes, confidence intervals, and data granularity .
- Ethical Compliance : Document deuterated compound handling per institutional biosafety protocols, referencing OECD GLP principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
